N-tert-Butyl-2-iodobenzylideneamine
Description
N-tert-Butyl-2-iodobenzylideneamine is a Schiff base characterized by a benzylideneamine backbone substituted with an iodine atom at the 2-position of the aromatic ring and a tert-butyl group attached to the nitrogen atom. This compound belongs to a class of imines known for their versatility in coordination chemistry, catalysis, and organic synthesis.
Properties
Molecular Formula |
C11H14IN |
|---|---|
Molecular Weight |
287.14 g/mol |
IUPAC Name |
N-tert-butyl-1-(2-iodophenyl)methanimine |
InChI |
InChI=1S/C11H14IN/c1-11(2,3)13-8-9-6-4-5-7-10(9)12/h4-8H,1-3H3 |
InChI Key |
HGSDEVAPIWNYJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=CC1=CC=CC=C1I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Different Halogen Substituents
Replacing iodine with other halogens (e.g., Cl, Br) or non-halogen groups (e.g., CH₃, OCH₃) alters electronic and steric properties. For example:
| Property | N-tert-Butyl-2-iodobenzylideneamine | N-tert-Butyl-2-chlorobenzylideneamine | N-tert-Butyl-2-methylbenzylideneamine |
|---|---|---|---|
| Molecular Weight | 329.19 g/mol | 267.79 g/mol | 231.35 g/mol |
| Electron Effect | Strongly electron-withdrawing (I) | Moderately electron-withdrawing (Cl) | Electron-donating (CH₃) |
| Reactivity | High in Ullmann couplings | Moderate in SNAr reactions | Low in electrophilic substitutions |
The iodine atom’s large size and polarizability enhance oxidative addition in cross-coupling reactions compared to chlorine or methyl groups. However, steric hindrance from the tert-butyl group may limit accessibility in some catalytic cycles .
Variations in the N-Substituent
Replacing the tert-butyl group with smaller alkyl or aryl groups impacts steric protection and solubility:
| N-Substituent | Solubility in THF | Thermal Stability (°C) | Hydrolysis Resistance |
|---|---|---|---|
| tert-Butyl | Moderate | 180–200 | High |
| Methyl | High | 120–140 | Low |
| Phenyl | Low | 160–180 | Moderate |
The tert-butyl group’s bulk reduces solubility in polar solvents but significantly improves thermal stability and resistance to hydrolysis compared to methyl or phenyl analogues. This aligns with NIST data on N-tert-Butylmethylamine, where tert-butyl groups enhance steric protection in amine derivatives .
Comparison with Non-Schiff Base Amines
Non-Schiff base amines, such as N-tert-Butylmethylamine (), lack the conjugated imine system, resulting in distinct properties:
| Property | This compound | N-tert-Butylmethylamine |
|---|---|---|
| Basicity (pKₐ) | ~5–7 (weak base) | ~10–11 (moderate base) |
| Coordination Ability | Strong (via N and π-system) | Weak (via N only) |
| Stability | Air-sensitive (imine hydrolysis) | Air-stable |
The Schiff base’s conjugated system enables metal coordination (e.g., Pd, Cu), making it valuable in catalysis, whereas N-tert-Butylmethylamine’s primary amine structure limits such applications .
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